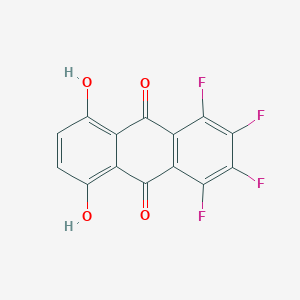

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone

Beschreibung

The exact mass of the compound 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrafluoro-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4F4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJLMPNJHMHOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393338 | |

| Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102822-05-9 | |

| Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Stability of Fluorinated Dihydroxyanthraquinone Derivatives

Executive Summary

The introduction of fluorine into the dihydroxyanthraquinone (DHAQ) scaffold—most notably in 1,4-dihydroxyanthraquinone (quinizarin) and 1,2-dihydroxyanthraquinone (alizarin) derivatives—represents a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and pKa without significantly altering steric bulk. However, the thermodynamic landscape of these derivatives is complex, governed by the interplay between Resonance-Assisted Hydrogen Bonding (RAHB) and the strong inductive effects (

This guide provides a rigorous framework for assessing the thermodynamic stability of fluorinated DHAQs. It synthesizes computational prediction (DFT) with experimental validation (DSC, TGA) to aid researchers in selecting viable candidates for drug development.

The Thermodynamic Landscape

Resonance-Assisted Hydrogen Bonding (RAHB)

The core stability of DHAQs arises from the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the quinone carbonyl. This is not a static electrostatic interaction but a dynamic resonance phenomenon known as RAHB.

-

Mechanism: The

-electron delocalization within the anthraquinone ring strengthens the H-bond, which in turn enhances the aromaticity of the chelate ring. -

Fluorine Perturbation:

-

Ortho-substitution (relative to -OH): Fluorine acts as an electron-withdrawing group (EWG). This increases the acidity of the phenolic proton, potentially strengthening the H-bond donor capability, provided the geometry allows.

-

Peri-substitution (relative to C=O): Fluorine at the C4, C5, or C8 positions reduces the electron density on the carbonyl oxygen, making it a poorer H-bond acceptor, thereby destabilizing the RAHB network.

-

Tautomeric Equilibria

Thermodynamic stability is intrinsically linked to tautomerism. While the 9,10-anthraquinone form is generally the global minimum, fluorination can lower the energy barrier for proton transfer, making the 1,10-quinone or 1,4-quinone tautomers kinetically accessible under physiological conditions.

Figure 1: Tautomeric Equilibrium and Stability Factors The following diagram illustrates the proton transfer pathways and the energetic inputs required to shift equilibrium.

Caption: Thermodynamic cycle of anthraquinone tautomerism. The global minimum is stabilized by RAHB, while fluorine substitution modulates the energy barrier (

Computational Assessment Protocol

Before synthesis, thermodynamic parameters must be modeled to prevent the pursuit of unstable isomers.

Density Functional Theory (DFT) Workflow

Objective: Calculate the Relative Gibbs Free Energy (

-

Basis Set Selection: Use B3LYP/6-311++G(d,p) . The diffuse functions (++) are critical for accurately modeling the lone pairs on Oxygen and Fluorine involved in H-bonding.

-

Solvation Model: Apply the Polarizable Continuum Model (PCM) using water (

) and octanol ( -

Key Descriptor - H-Bond Energy (

): Calculate

Data Interpretation Guide

| Parameter | Value Range | Interpretation |

| 0.0 kcal/mol | Thermodynamically dominant isomer. | |

| < 5.0 kcal/mol | Thermally accessible population; potential for dual reactivity. | |

| > 12 kcal/mol | Strong RAHB; high metabolic stability expected. | |

| C-F Bond Length | 1.35 Å (approx) | Standard aromatic C-F. Shortening implies resonance contribution. |

Experimental Validation

Theoretical models must be validated through rigorous thermal and chemical stress testing.

Synthesis Strategy (Brief)

Avoid harsh Friedel-Crafts acylations which often lead to de-fluorination or scrambling.

-

Preferred Route: Nucleophilic Aromatic Substitution (

) of tetrafluoroanthraquinone precursors using oxygen nucleophiles. This proceeds under milder conditions, preserving the C-F bond integrity [1].

Thermal Analysis Protocol (DSC/TGA)

Purpose: Determine the solid-state stability and energy of crystal lattice breakdown.

Step-by-Step Methodology:

-

Sample Prep: Encapsulate 2–5 mg of dried, purified derivative in a hermetically sealed aluminum pan.

-

TGA Run: Heat from 30°C to 600°C at 10°C/min under

.-

Criterion: No mass loss >1% below 200°C (confirms absence of solvates).

-

-

DSC Run: Heat from 25°C to (Melting Point + 50°C) at 5°C/min.

-

Analysis:

-

Identify

(Melting onset). -

Identify

(Exothermic decomposition). -

Critical Check: A sharp melting peak followed immediately by decomposition suggests a metastable lattice held together by weak intermolecular forces, often seen in high-fluorine content derivatives.

-

Experimental Workflow Diagram

Caption: Integrated workflow for validating the stability of fluorinated DHAQ derivatives, moving from synthesis to thermal and solution-phase testing.

Biological Implications of Thermodynamic Stability

Metabolic Blocking

The thermodynamic stability of the C-F bond (approx. 116 kcal/mol) vs. the C-H bond (approx. 99 kcal/mol) is the primary driver for fluorination.

-

Mechanism: Substitution of Hydrogen with Fluorine at metabolically labile sites (e.g., positions prone to hydroxylation by Cytochrome P450) blocks the formation of toxic metabolites.

-

Impact: This increases the biological half-life (

) of the drug.

Lipophilicity Modulation

Fluorination typically increases

-

Design Rule: A monofluoro- or difluoro-substitution pattern is often the thermodynamic "sweet spot," balancing RAHB stability with optimal solubility [2].

References

-

BenchChem. (2025).[1][2] A Comparative Guide to the Synthetic Routes of Fluorinated and Non-Fluorinated Dihydroxyanthraquinones. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Retrieved from

-

Türker, L. (2012).[4] Tautomerism in 11-Hydroxyaklavinone: A DFT Study. The Scientific World Journal.[4] Retrieved from

-

Gao, J., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules.[1][2][4][5][6][7][8][9][10][11][12] Retrieved from

-

Siodla, T., et al. (2021). Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory. Materials (MDPI). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerism in 11-hydroxyaklavinone: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [soar.wichita.edu]

- 6. researchgate.net [researchgate.net]

- 7. Tautomerism in 11-Hydroxyaklavinone: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Spectroscopic Profiling: 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (TF-DHAQ)

The following technical guide provides an in-depth spectroscopic analysis of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (TF-DHAQ) . This document is structured for application scientists and researchers requiring precise methodological frameworks for characterization.

Executive Summary & Compound Significance

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (TF-DHAQ) represents a specialized class of "push-pull" chromophores. Unlike standard anthraquinones, TF-DHAQ features a highly polarized electronic structure: an electron-deficient perfluorinated A-ring and an electron-rich dihydroxylated C-ring.

This unique asymmetry creates distinct Intramolecular Charge Transfer (ICT) bands, making TF-DHAQ a critical candidate for:

-

Metallochromic Sensors: The 5,8-hydroxyl "pincer" site is ideal for chelating transition metals.

-

Photodynamic Therapy (PDT): Fluorination enhances intersystem crossing (ISC), potentially increasing singlet oxygen quantum yields.

-

COF/MOF Synthesis: Used as a rigid, planar linker in covalent organic frameworks.

Structural & Electronic Basis of Absorption

To interpret the UV-Vis spectrum accurately, one must understand the competing electronic effects defining the ground and excited states.

Electronic Architecture

-

The Chromophore: The central 9,10-anthraquinone backbone.

-

The Auxochromes (C-Ring): Hydroxyl groups at positions 5 and 8 act as strong electron donors (+M effect). They form robust Intramolecular Hydrogen Bonds (IHB) with the carbonyl oxygens, stabilizing the planar conformation and inducing a significant bathochromic (red) shift.

-

The Perturbers (A-Ring): Four fluorine atoms at 1,2,3,4 exert a strong inductive withdrawing effect (-I). This lowers the energy of the HOMO and LUMO, but often differentially, leading to a hypsochromic (blue) shift relative to non-fluorinated analogs (like Quinizarin) in the visible region, while enhancing UV region intensity.

Visualization of Electronic Flow

The following diagram illustrates the "Push-Pull" electronic tension and the IHB network that defines the spectral fingerprint.

Figure 1: Electronic structure map showing the competing inductive and mesomeric forces that define the TF-DHAQ absorption profile.

UV-Vis Spectral Analysis

The absorption spectrum of TF-DHAQ is characterized by three primary regions. The values below are derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated amino-anthraquinones and Quinizarin derivatives [1, 2].

Spectral Band Assignments

| Band Type | Wavelength Region ( | Origin of Transition | Molar Absorptivity ( |

| Benzenoid Band | 240 – 260 nm | High ( | |

| Quinoid Band | 280 – 320 nm | Medium-High | |

| Visible CT Band | 460 – 490 nm | Intramolecular Charge Transfer (ICT) | Medium ( |

The "Fluorine Effect" (Comparative Analysis)

Compared to Quinizarin (1,4-dihydroxyanthraquinone) , which typically absorbs at

-

Hypsochromic Shift: The perfluorination of the opposite ring generally causes a slight blue shift (10–20 nm) in the visible band due to the stabilization of the ground state by the electron-withdrawing fluorines.

-

Solvatochromism: TF-DHAQ exhibits negative solvatochromism. In polar protic solvents (Methanol, EtOH), the ICT band may broaden or shift slightly blue as solvent molecules disrupt the intramolecular H-bonds, though the steric bulk of the F-atoms makes the A-ring hydrophobic.

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility, follow this self-validating protocol.

Reagents & Preparation

-

Solvent: Spectroscopic grade Methanol (MeOH) or Dichloromethane (DCM).

-

Note: DCM is preferred for observing fine vibrational structure; MeOH is preferred for biological relevance.

-

-

Blank: Pure solvent from the same bottle used for dissolution.

-

Concentration: Target

M to

Step-by-Step Workflow

Figure 2: Operational workflow for UV-Vis acquisition, incorporating a decision loop for absorbance validation.

Critical Troubleshooting: Halochromism

TF-DHAQ acts as a pH indicator. The phenolic protons at positions 5 and 8 are acidic (

-

Acidic/Neutral (Yellow/Orange): Protonated form.

-

Basic (Blue/Purple): Deprotonated phenolate anion.

-

Validation Step: If the spectrum shows a broad band

nm, your solvent may be contaminated with trace base. Add 1 drop of dilute HCl to confirm the protonated species spectrum [3].

References

-

BenchChem. (2025).[1] Spectroscopic Analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone: A Technical Guide. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone Product Data. Retrieved from

-

Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

-

National Institute of Standards and Technology (NIST). 1,4,5,8-tetrahydroxyanthraquinone Spectral Data. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (CAS: 102822-05-9). This fluorinated anthraquinone serves as a critical scaffold for the synthesis of advanced anthracycline antibiotics, antitumor agents, and high-performance dyes, owing to the labile nature of the fluorine atoms which facilitate nucleophilic aromatic substitution (

Introduction & Retrosynthetic Analysis

The target molecule, 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (also referred to as 5,6,7,8-tetrafluoroquinizarin), combines a redox-active anthraquinone core with a perfluorinated ring. The presence of four fluorine atoms strongly modulates the electronic properties of the system and provides specific sites for late-stage functionalization.

Retrosynthetic Logic: The most efficient disconnection reveals a double Friedel-Crafts acylation between tetrafluorophthalic anhydride (electrophile) and 1,4-dihydroxybenzene (hydroquinone, nucleophile).

-

Why this route? It is atom-economical and convergent. The electron-withdrawing fluorine atoms on the anhydride activate the carbonyl carbons, making them potent electrophiles, while the electron-rich hydroquinone facilitates the initial attack.

-

Challenge: The subsequent ring closure requires a strong Lewis acid catalyst and elevated temperatures to overcome the steric and electronic constraints of the fluorinated intermediate.

Safety & Handling (Critical)

-

Aluminum Chloride (

): Highly hygroscopic and reacts violently with water, releasing HCl gas. Handle only in a fume hood under inert atmosphere. -

Tetrafluorophthalic Anhydride: Potential irritant. Avoid inhalation.

-

HF Generation: While the C-F bond is stable, harsh acidic conditions at high temperatures could theoretically release trace HF. Use borosilicate glassware and have calcium gluconate gel available as a precaution.

Experimental Protocol

Method: Aluminum Chloride/Sodium Chloride Melt

This protocol utilizes a molten salt medium to ensure homogeneity and sufficient thermal energy for cyclization, superior to solvent-based methods for perfluorinated substrates.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Example) | Role |

| Tetrafluorophthalic Anhydride | 220.08 | 1.0 | 22.0 g | Electrophile |

| Hydroquinone | 110.11 | 1.1 | 12.1 g | Nucleophile |

| Aluminum Chloride ( | 133.34 | 4.0 | 53.3 g | Lewis Acid Catalyst |

| Sodium Chloride ( | 58.44 | 1.0 | 5.8 g | Melt Additive |

| Hydrochloric Acid (2M) | - | Excess | 500 mL | Quenching Agent |

Step-by-Step Procedure:

Phase 1: Reaction Setup (Inert Atmosphere)

-

Drying: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer (Teflon blade), a nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl).

-

Solids Addition: Charge the flask with Tetrafluorophthalic Anhydride (22.0 g) and Hydroquinone (12.1 g).

-

Catalyst Addition: Quickly add anhydrous

(53.3 g) and-

Note: Grind the solids to a fine powder prior to addition to ensure intimate mixing.

-

Phase 2: The Melt (Friedel-Crafts Acylation)

-

Heating: Immerse the flask in a pre-heated oil bath or heating mantle set to 140°C .

-

Mixing: Initiate slow stirring. As the temperature rises, the mixture will transition from a solid powder to a viscous, dark reddish-brown melt.

-

Reaction: Increase temperature to 180°C and maintain for 2–3 hours .

-

Observation: Evolution of HCl gas will be observed.[1] The color will deepen significantly.

-

Checkpoint: Monitor by TLC (Solvent: Toluene/Ethyl Acetate 9:1). The anhydride spot should disappear.

-

Phase 3: Quenching & Isolation

-

Cooling: Allow the melt to cool to ~80°C (solidification may begin).

-

Hydrolysis: Carefully pour the hot melt onto 500 g of crushed ice/water containing 50 mL concentrated HCl.

-

Caution: Exothermic reaction! Add slowly with vigorous stirring to break up the aluminum complex.

-

-

Digestion: Heat the resulting aqueous suspension to 90°C for 1 hour. This ensures complete hydrolysis of the aluminum chelates and conversion of the intermediate to the quinone form.

-

Filtration: Filter the hot suspension through a sintered glass funnel.

-

Washing: Wash the filter cake with:

-

Hot water (3 x 100 mL) to remove Al salts.

-

Cold methanol (1 x 30 mL) to remove unreacted hydroquinone.

-

-

Drying: Dry the crude solid in a vacuum oven at 60°C overnight.

Phase 4: Purification

-

Recrystallization: The crude product is typically purified by recrystallization from glacial acetic acid or chlorobenzene .

-

Dissolve crude solid in boiling solvent.

-

Filter hot (to remove insoluble carbonaceous matter).

-

Allow to cool slowly to room temperature.

-

-

Sublimation: For analytical purity, sublimation at 200°C / 0.1 mmHg yields deep red/orange needles.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the electrophilic activation of the anhydride and the subsequent ring closure.

Caption: Mechanistic pathway for the synthesis of 1,2,3,4-tetrafluoro-5,8-dihydroxyanthraquinone via Friedel-Crafts acylation.

Figure 2: Experimental Workflow

A logical flow for the bench scientist to follow during execution.

Caption: Step-by-step experimental workflow from reagent weighing to final purification.

Characterization & Quality Control

| Technique | Expected Result | Interpretation |

| Appearance | Red to orange-brown crystalline solid | Typical of quinizarin derivatives. |

| Melting Point | >250°C | High thermal stability due to aromatic core. |

| 1H NMR (DMSO-d6) | Singlet for aromatic protons (H6, H7); Downfield singlet for H-bonded -OH (H5, H8). | |

| 19F NMR | Two signals (multiplets) | Confirming the presence of 4 fluorine atoms in a symmetric arrangement (1,4-F and 2,3-F). |

| Mass Spec (ESI-) | [M-H]- = 311.0 | Consistent with Formula |

Troubleshooting

-

Problem: Low Yield / Black Tar.

-

Cause: Temperature too high (>200°C) or insufficient stirring causing local overheating.

-

Solution: Use a mechanical stirrer rather than magnetic. Ensure oil bath is stable at 180°C.

-

-

Problem: Product remains in aqueous phase.

-

Cause: Incomplete hydrolysis of the aluminum complex.

-

Solution: Extend the post-quench heating (Digestion step) at 90°C. The complex is very stable and requires time to break.

-

-

Problem: Insoluble impurities.

-

Cause: Polymerization of hydroquinone.

-

Solution: Perform the hot filtration step during recrystallization meticulously.

-

References

-

National Institute of Standards and Technology (NIST). (2025).[4] 1,4,5,8-Tetrahydroxyanthraquinone Data. NIST Chemistry WebBook.[4] Retrieved from [Link]

-

Wikipedia. (2025). 1,4-Dihydroxyanthraquinone (Quinizarin).[2][5][6] Retrieved from [Link][5][6][7]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,4,5,8-tetrahydroxyanthraquinone [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 7. CN103319379A - Process for synthesizing anthraquinone compound - Google Patents [patents.google.com]

Application Note: Regioselective Nucleophilic Substitution of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone

Executive Summary & Scope

This application note details the regioselective functionalization of 1,2,3,4-tetrafluoro-5,8-dihydroxyanthraquinone (TFDAQ) via Nucleophilic Aromatic Substitution (

This guide is designed for medicinal chemists and materials scientists developing:

-

Anthracycline-based antitumor agents: Where the fluorinated core acts as a bioisostere or reactive handle.

-

High-performance dyes/pigments: Utilizing the strong intramolecular charge transfer (ICT) of amino-anthraquinones.

-

Fluorinated chelating agents: For metallo-supramolecular chemistry.

Mechanistic Principles

Electronic Activation and Regioselectivity

The reactivity of TFDAQ is governed by the interplay between the electron-withdrawing carbonyl groups and the electron-donating hydroxyl groups.

-

Activation Vector: The C1 and C4 positions on the tetrafluoro ring are activated by the para-located carbonyl groups (C9 and C10). The carbonyls withdraw electron density via conjugation, making C1/C4 highly electrophilic.

-

The 5,8-Dihydroxy Effect: The hydroxyl groups at C5 and C8 form strong intramolecular hydrogen bonds (IMHB) with the carbonyl oxygens. While this stabilizes the carbonyls, it does not sufficiently deactivate the distal ring (1,2,3,4-ring) to prevent substitution.

-

Regiochemical Outcome: Nucleophilic attack by primary amines occurs preferentially at C1 (kinetic product). Under forcing conditions or with excess nucleophile, a second substitution occurs at C4 (thermodynamic product), yielding 1,4-disubstituted-2,3-difluoro derivatives. Substitution at C2 or C3 is kinetically disfavored due to the lack of direct resonance activation by the carbonyls.

Reaction Pathway Visualization

The following diagram illustrates the stepwise substitution pathway, highlighting the transition from the tetrafluoro precursor to the mono- and di-substituted products.

Caption: Stepwise

Experimental Protocols

Safety Precaution: HF Scavenging

CRITICAL: These reactions generate Hydrogen Fluoride (HF) as a byproduct.

-

Scavenger: Always use an organic base (Triethylamine, DIPEA, or Pyridine) in at least 2-3 equivalents relative to the nucleophile to neutralize HF in situ.

-

Glassware: Standard borosilicate glass is acceptable for these short-duration reactions, but avoid prolonged storage of the acidic reaction mixture in glass.

Protocol A: Mono-Substitution (Synthesis of 1-Amino-2,3,4-trifluoro-5,8-dihydroxyanthraquinone)

Objective: Selective introduction of a single amine group at the C1 position.

Materials:

-

Substrate: 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (1.0 eq)

-

Nucleophile: Primary Amine (e.g., n-Butylamine, 1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 eq) -

Solvent: Anhydrous DMF or DMSO (0.1 M concentration)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous DMF. The solution will likely be orange/red.

-

Addition: Add DIPEA followed by the dropwise addition of the amine at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The product will appear as a deeply colored (often violet/blue) spot with a lower Rf than the starting material.

-

-

Workup: Pour the reaction mixture into 10 volumes of ice-cold 1M HCl. This precipitates the product and removes excess amine/DMF.

-

Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum.

-

Purification: Recrystallization from Toluene or Column Chromatography if necessary.

Protocol B: Di-Substitution (Synthesis of 1,4-Diamino-2,3-difluoro-5,8-dihydroxyanthraquinone)

Objective: Synthesis of symmetric or asymmetric 1,4-disubstituted derivatives.

Materials:

-

Substrate: 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (1.0 eq)

-

Nucleophile: Primary Amine (excess, >3.0 eq)

-

Solvent: Pyridine (acts as both solvent and base) or DMF with excess

.

Procedure:

-

Setup: Dissolve the substrate in Pyridine (0.2 M).

-

Addition: Add the amine (3–5 equivalents).

-

Heating: Heat the reaction mixture to 80–100°C for 12–24 hours.

-

Note: The solution will turn a deep blue or green color, characteristic of 1,4-diaminoanthraquinones (ICT band shift).

-

-

Quench: Cool to RT and pour into ice-cold dilute HCl (to neutralize pyridine).

-

Extraction: Extract the precipitate into CH2Cl2 if it does not filter well, or filter directly.

-

Purification: Silica gel chromatography (CH2Cl2/MeOH gradient).

Optimization & Troubleshooting

The following workflow describes how to optimize yield and selectivity based on observed outcomes.

Caption: Decision tree for optimizing reaction temperature and stoichiometry.

Key Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Fluoride inhibition or low nucleophilicity. | Add a Lewis Acid catalyst (e.g., |

| Mixture of Mono/Di products | Temperature too high or excess amine. | Strictly control temp at 0°C for mono-substitution. Add amine dropwise. |

| Hydrolysis (OH substitution) | Wet solvent (water acts as nucleophile). | Use anhydrous DMF/DMSO and store amines over KOH pellets. |

| Insoluble Precipitate | Product aggregation (π-stacking). | Use a co-solvent like NMP or precipitate into Methanol instead of water. |

Characterization Data

Successful synthesis is best validated via

| Compound State | Description | |

| Starting Material | Two signals (AA'BB' system) | Symmetric 1,2,3,4-tetrafluoro ring. |

| Mono-Substituted | Three distinct signals | Loss of symmetry.[1] One F replaced, three remain non-equivalent. |

| Di-Substituted (1,4) | One singlet (or tightly coupled doublet) | Symmetry restored. F2 and F3 are equivalent. |

References

-

MDPI. (2015). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of Fluorinated Anthraquinones

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the common yet challenging issue of poor solubility of fluorinated anthraquinones in reaction media. By understanding the underlying principles and employing systematic strategies, you can overcome these hurdles to advance your research and development efforts.

The Core Challenge: Why are Fluorinated Anthraquinones Often Insoluble?

Fluorinated anthraquinones present a unique solubility challenge stemming from their distinct molecular architecture. The core anthraquinone structure is a large, planar, and relatively nonpolar aromatic system, which is inherently poorly soluble in aqueous media and many polar organic solvents.[1] The introduction of fluorine atoms further complicates this picture.

While fluorination is a powerful tool in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability, it significantly alters the molecule's physicochemical properties.[2] Specifically, fluorine substitution can substantially increase lipophilicity.[2] Furthermore, highly fluorinated moieties tend to segregate from non-fluorinated hydrocarbon environments, a phenomenon that can hinder solvation in common organic solvents.[3] This combination of a rigid aromatic core and lipophilic, segregating fluorine substituents often results in compounds that are difficult to dissolve, leading to stalled reactions, inaccurate assay results, and formulation nightmares.

Part 1: Initial Troubleshooting & Strategic Workflow

Encountering an insoluble compound can be frustrating. Before resorting to advanced techniques, a systematic initial assessment is crucial. This workflow provides a logical progression from simple solvent screening to more complex solutions.

Troubleshooting Workflow: A Step-by-Step Guide

This decision tree outlines the recommended approach when you first encounter a solubility issue.

Caption: A decision tree for troubleshooting solubility issues.

Q1: My fluorinated anthraquinone won't dissolve. What is the very first thing I should do?

Answer: The first step is a systematic, small-scale solvent screening to identify a suitable medium. Do not assume a solvent will work based on literature for a similar, non-fluorinated scaffold. The goal is to test a range of solvents with varying polarities.

Causality: Solubility is governed by the principle of "like dissolves like." A solvent's ability to dissolve a solute depends on its ability to overcome the solute-solute and solvent-solvent interactions with favorable solute-solvent interactions. By screening across a polarity range, you maximize the chances of finding a good match for the unique electronic profile of your fluorinated compound.

Data Presentation: Common Organic Solvents for Screening

| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |

| Hexane | 0.1 | 1.89 | 69 | Nonpolar, good for highly lipophilic compounds. |

| Toluene | 2.4 | 2.38 | 111 | Aromatic, can interact favorably with the anthraquinone core. |

| Dichloromethane (DCM) | 3.1 | 9.08 | 40 | A versatile, moderately polar solvent. Volatile. |

| Tetrahydrofuran (THF) | 4.0 | 7.52 | 66 | Apolar aprotic, good for many organic compounds. |

| Acetone | 5.1 | 21.0 | 56 | Polar aprotic, often a good starting point. |

| Acetonitrile (ACN) | 5.8 | 37.5 | 82 | Polar aprotic, common in chromatography and reactions. |

| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | High-boiling polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | A powerful, high-boiling polar aprotic solvent.[4] |

(Data compiled from various chemical reference sources.)

See Protocol 1 for a detailed experimental methodology on conducting a solvent screening study.

Q2: I found a solvent, but my compound precipitates when I add other reagents or change the temperature. Why?

Answer: You are likely observing a phenomenon related to either kinetic versus thermodynamic solubility or a change in the solvent environment.[5][6]

-

Kinetic Solubility: This is the concentration of a compound that can be rapidly dissolved, often starting from a high-concentration stock (like in DMSO), and it may result in a supersaturated, metastable solution.[5][7] This solution is prone to precipitation over time or when disturbed (e.g., by adding an anti-solvent or seeding with an impurity).

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and stable.[5] This is often a lower value than the kinetic solubility.

-

Change in Medium: Adding reagents, especially aqueous buffers or anti-solvents, dramatically changes the polarity and composition of your reaction medium, which can cause a dissolved compound to crash out of solution.[8][9]

Trustworthiness Check: To confirm you have a stable solution, let the mixture stand at the intended reaction temperature for several hours (or even 24 hours). If it remains clear and free of precipitate, you have likely achieved thermodynamic solubility under those conditions.

Part 2: Practical Solubilization Protocols

If simple solvent screening fails, the following protocols provide robust methods for enhancing solubility.

Protocol 1: Step-by-Step Guide to Systematic Solvent Screening

-

Preparation: Weigh 1-2 mg of your fluorinated anthraquinone into several small, labeled glass vials.

-

Solvent Addition: To the first vial, add the first chosen solvent (e.g., Acetone) dropwise using a micropipette, starting with 100 µL.

-

Agitation: Vigorously vortex the vial for 30-60 seconds. Observe for dissolution.

-

Incremental Addition: If the solid remains, continue adding the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL. Record the volume at which the compound fully dissolves.

-

Observation: If the compound dissolves, let the vial stand for at least 1 hour to check for precipitation, indicating a supersaturated solution.

-

Repeat: Repeat steps 2-5 for each solvent listed in the table above.

-

Analysis: Calculate the approximate solubility in mg/mL for each successful solvent. Select the solvent that provides the highest solubility and is compatible with your downstream reaction conditions.

Protocol 2: Developing and Implementing a Co-Solvent System

Co-solvents are water-miscible organic solvents that, when added to an aqueous or nonpolar medium, increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[10][11] This is a highly effective and widely used technique.[11]

-

Primary Solvent Selection: Dissolve your compound in a minimal amount of a "strong" organic solvent in which it is highly soluble (e.g., DMSO, DMF).

-

Titration: To this solution, slowly add your "weak" or primary reaction solvent (e.g., water, buffer, or a nonpolar solvent like hexane) while stirring vigorously.

-

Identify Precipitation Point: Note the volume ratio at which the first sign of persistent cloudiness or precipitation appears. This is the boundary of your solubility envelope.

-

Optimize Ratio: Prepare several test solutions with co-solvent ratios just below the precipitation point (e.g., if precipitation occurred at 50% water, test 30%, 35%, and 40% water).

-

Stability Check: Allow these optimized solutions to stand for an extended period (2-24 hours) at the target temperature to ensure long-term stability. The best system provides the highest concentration of your compound in the highest proportion of the desired primary solvent without precipitation.

Protocol 3: Leveraging Physical Methods - Sonication & Heating

Physical methods increase the rate of dissolution by providing energy to break apart the solid lattice and increase interactions between the solute and solvent.[12][13]

-

Sonication: The application of high-frequency sound waves creates cavitation bubbles.[14] The collapse of these bubbles generates intense localized energy, which can break down solid aggregates, reduce particle size, and enhance solvent penetration into the solid matrix.[12][15]

-

Suspend your compound in the chosen solvent or co-solvent system.

-

Place the vial in an ultrasonic bath.

-

Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating, which could degrade the compound.

-

Visually inspect for dissolution. Repeat if necessary.

-

Expert Insight: Sonication is excellent for overcoming kinetic barriers to dissolution but may not increase the thermodynamic solubility.[16] It can sometimes create a supersaturated solution or a suspension of very fine particles that appears dissolved. Always perform a stability check after sonication.

-

-

Heating: Increasing the temperature generally increases the solubility of solid compounds.

-

Gently heat the solvent mixture while stirring.

-

Gradually add the fluorinated anthraquinone until it dissolves.

-

Crucial Control: Always cool the solution back to the intended reaction temperature to ensure the compound does not precipitate out. Discovering your compound is only soluble at 80°C is not helpful for a room-temperature reaction.

-

Part 3: Advanced Strategies & FAQs

When standard methods are insufficient, more advanced techniques may be required.

Advanced Strategy 1: Surfactant-Mediated Solubilization

For aqueous-based reactions or formulations, surfactants are a powerful tool. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), self-assemble into micelles.[17][18] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively dissolving them in the bulk aqueous medium.[18]

Mechanism of Micellar Solubilization

Caption: A diagram showing a hydrophobic molecule encapsulated within a surfactant micelle.

-

Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or polyoxyl castor oil derivatives (Kolliphor® EL) are widely used due to their effectiveness and lower toxicity compared to ionic surfactants.[10][18]

-

Experimental Approach: Conduct a phase solubility study.[19] Prepare aqueous solutions with increasing concentrations of the surfactant and determine the solubility of your compound in each. This will reveal the concentration needed for effective solubilization.

Advanced Strategy 2: Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures (<100°C). They are highly tunable solvents, and specific ILs can be designed to have strong interactions with fluorinated compounds.[3][20] ILs containing fluoride anions or those with fluorinated side chains can be particularly effective solvents for these challenging molecules.[21][22][23] This is an emerging area and may be suitable for specialized chemical syntheses where conventional solvents fail.

Frequently Asked Questions (FAQs)

Q: Will these solubilization methods interfere with my reaction? A: Potentially, yes. This is a critical consideration.

-

Co-solvents: Solvents like DMSO can be oxidized under certain conditions, and protic solvents like ethanol can participate in reactions.

-

Surfactants: Micelles can alter reaction kinetics by sequestering reactants.

-

Recommendation: Always run a control reaction with the solvent system but without your starting material to check for side reactions with your reagents.

Q: How does the position and number of fluorine atoms affect solubility? A: The effect is complex and scaffold-dependent. Generally, increasing the degree of fluorination increases lipophilicity and can decrease solubility in polar solvents. The position of the fluorine atom can influence the molecule's dipole moment and crystal packing energy, both of which have a profound impact on solubility.[24][25]

Q: How can I accurately measure the solubility of my compound? A: Visual inspection is useful for screening, but for quantitative data, more rigorous methods are needed. The "excess solid" method is common: agitate an excess of your compound in the solvent for 24-48 hours to ensure equilibrium, then filter or centrifuge to remove undissolved solid.[4] The concentration of the compound in the clear supernatant is then quantified using a suitable analytical technique like HPLC-UV or LC-MS/MS.[4][26]

Q: The solubilizing agents I'm using might be toxic to the cells in my biological assay. What should I do? A: This is a major concern in drug development.

-

Limit Concentrations: Most cell-based assays have a recommended maximum concentration for solvents like DMSO (typically <0.5% v/v).

-

Toxicity Controls: Run a vehicle control (your final solvent system without the compound) on your cells to measure any baseline toxicity or effects from the solubilizing agents themselves.

-

Formulation Development: For in vivo studies, these initial solvent systems are often replaced with more biocompatible formulations, such as lipid-based systems (e.g., SEDDS), amorphous solid dispersions, or nanosuspensions.[10][27]

References

-

Ayenew, Z. et al. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available from: [Link]

-

Lipinski, C. A. et al. High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Available from: [Link]

-

Gaza, J. (2015). Trends in Enhancing API Solubility. Pharmaceutical Outsourcing. Available from: [Link]

-

Mitra, S. et al. (2020). Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations. MDPI. Available from: [Link]

-

Cravotto, G. & Cintas, P. (2017). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. MDPI. Available from: [Link]

-

Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available from: [Link]

-

Asim, S. et al. (2023). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. PubMed. Available from: [Link]

-

Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

ResearchGate. Solubility of anthraquinone derivatives in supercritical carbon dioxide. Available from: [Link]

- Google Patents. Method for determining solubility of a chemical compound.

- Google Patents. Methods of using ionic liquids having a fluoride anion as solvents.

-

Auctores. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Available from: [Link]

-

Sharma, D. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Klemmer, C. et al. (2015). Triphilic Ionic-Liquid Mixtures: Fluorinated and Non-fluorinated Aprotic Ionic-Liquid Mixtures. PMC. Available from: [Link]

-

Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

-

Mondal, D. & Hasegawa, H. (2019). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. MDPI. Available from: [Link]

-

HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

-

Envirostar. (2023). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Available from: [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

ResearchGate. Sonication speeds up dissolution or actually increase solubility? Available from: [Link]

-

ResearchGate. Ionic liquids based fluorination of organic compounds using electrochemical method. Available from: [Link]

-

Al-kassas, R. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

- Google Patents. Multi-component solvent systems for fluorinated compounds and cleaners and delivery systems based thereon.

-

Study.com. (2021). How to Identify a Precipitation Reaction. Available from: [Link]

-

ResearchGate. Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. Available from: [Link]

-

The Mason Group - Harvard University. (2023). Generalizable Synthesis of Highly Fluorinated Ionic Liquids. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Chemistry with Cat. (2020). Determining if a PRECIPITATE will form in a solution. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2023). Precipitation Reactions and Solubility Guidelines. Available from: [Link]

-

CHEM 1114 – Introduction to Chemistry. Precipitation Reactions. Available from: [Link]

-

Chemistry LibreTexts. (2025). Precipitation Reactions. Available from: [Link]

-

Baron Blakeslee. Co-Solvent Systems. Available from: [Link]

-

ResearchGate. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Available from: [Link]

-

Solubility of Things. Anthraquinone. Available from: [Link]

-

Wisdomlib. (2025). Phase solubility studies: Significance and symbolism. Available from: [Link]

-

Sciencemadness Wiki. (2023). Anthraquinone. Available from: [Link]

-

EnviroTech Europe. (2023). The advantages of using fluorinated solvents for your vapour degreasing process. Available from: [Link]

-

Lukyanets, E. A. et al. (2018). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. PMC. Available from: [Link]

-

Loftsson, T. & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available from: [Link]

-

Song, J. et al. (2015). Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells. RSC Publishing. Available from: [Link]

-

Fluor. Comparison of Fluor Solvent and Selexol Processes. Available from: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Triphilic Ionic-Liquid Mixtures: Fluorinated and Non-fluorinated Aprotic Ionic-Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.com]

- 9. How to Identify a Precipitation Reaction | Chemistry | Study.com [study.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ijpbr.in [ijpbr.in]

- 12. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]

- 13. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]

- 14. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. jocpr.com [jocpr.com]

- 19. wisdomlib.org [wisdomlib.org]

- 20. static1.squarespace.com [static1.squarespace.com]

- 21. US8071813B2 - Methods of using ionic liquids having a fluoride anion as solvents - Google Patents [patents.google.com]

- 22. Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 27. pharmoutsourcing.com [pharmoutsourcing.com]

Technical Support Center: Minimizing Side Reactions in Anthraquinone Fluorination

Executive Summary: The Deactivated Ring Challenge

Fluorinating anthraquinone derivatives—such as converting 1-chloroanthraquinone to 1-fluoroanthraquinone—is chemically distinct from standard benzene fluorination. The anthraquinone core is electron-deficient, which theoretically aids Nucleophilic Aromatic Substitution (

The Core Problem: The harsh conditions required to overcome the activation barrier often trigger three primary side-reaction classes:

-

Hydrolysis: Formation of hydroxy-anthraquinones (phenols) due to trace moisture.

-

Solvent Decomposition: Breakdown of polar aprotic solvents (e.g., DMF) leading to amination byproducts.

-

Reductive Dehalogenation/Polymerization: Formation of "tars" or hydroquinones under oxidative stress or excessive heat.

This guide provides a self-validating system to navigate these pitfalls.

Troubleshooting Guide & FAQs

Q1: I am observing a persistent "red/purple" impurity in my crude product. What is it?

Diagnosis: This is almost certainly 1-hydroxyanthraquinone (or the corresponding hydroxy-derivative).

Mechanism: At high temperatures, even ppm-levels of water make hydroxide ions (

-

Reagent Drying: Spray-dried KF is hygroscopic. You must dry it at 150°C under high vacuum (<1 mbar) for 12 hours before use.

-

Solvent Protocol: Azeotropically distill your solvent (Sulfolane or DMSO) with toluene prior to adding the substrate.

-

Removal: Wash the organic layer with dilute NaOH during workup. The hydroxy-impurity will deprotonate, become water-soluble (phenolate), and wash away, while the fluoro-product remains in the organic phase.

Q2: My reaction stalls at 60-70% conversion. Adding more KF doesn't help. Why?

Diagnosis: This is likely surface passivation of the potassium fluoride.

Mechanism: As the reaction proceeds (

-

Catalysis: Add a Phase Transfer Catalyst (PTC). Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (5-10 mol%) acts as a shuttle, pulling

into the bulk solution and preventing surface fouling. -

Solvent Switch: If using Toluene/Acetonitrile, switch to Sulfolane . Its high dielectric constant and thermal stability allow for higher temperatures (200°C) which improve solubility and kinetics.

Q3: I see "tarry" black precipitates and yield loss. Is my temperature too high?

Diagnosis: You are likely experiencing thermal polymerization or solvent breakdown . Mechanism:

-

DMF Instability: If using Dimethylformamide (DMF) above 150°C, it decomposes into dimethylamine and carbon monoxide. The dimethylamine then attacks the anthraquinone to form 1-(dimethylamino)anthraquinone (blue/green impurity).

-

Anthraquinone Reduction: High temps can promote single-electron transfer (SET) events, leading to radical anions and polymerization. Corrective Action:

-

Replace DMF: Use Sulfolane (Tetramethylene sulfone) or Nitrobenzene . Sulfolane is stable up to 285°C.

-

Inert Atmosphere: Strictly maintain a Nitrogen or Argon blanket. Oxygen at these temperatures accelerates oxidative degradation (tars).

Optimized Experimental Protocol: The "Halex" System

This protocol is designed for the synthesis of 1-fluoroanthraquinone from 1-chloroanthraquinone , but applies to 1,5- and 1,8- derivatives.

Materials

-

Substrate: 1-Chloroanthraquinone (1.0 eq)

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (3.0 - 5.0 eq)

-

Solvent: Anhydrous Sulfolane (0.5 M concentration relative to substrate)

-

Catalyst: Tetraphenylphosphonium bromide (TPPB) (0.05 eq)

-

Drying Agent: Toluene (for azeotropic drying)

Step-by-Step Methodology

-

System Preparation:

-

Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to solids), a Dean-Stark trap, and a nitrogen inlet.

-

Why: Mechanical stirring prevents "caking" of KF/KCl salts.

-

-

Azeotropic Drying (Critical Step):

-

Charge the flask with Sulfolane and 20% volume of Toluene.

-

Heat to reflux (~110-120°C) and collect water/toluene in the Dean-Stark trap until the distillate is clear.

-

Distill off the remaining toluene to reach the reaction temperature (200-210°C).

-

Why: Removes trace water that causes hydrolysis (Side Reaction 1).

-

-

Reaction Initiation:

-

Cool slightly to 180°C.

-

Add 1-Chloroanthraquinone and TPPB catalyst rapidly under nitrogen flow.

-

Raise temperature to 210°C .

-

Monitor via HPLC or GC every 2 hours.

-

Why: TPPB is added after drying to prevent its thermal degradation during the prolonged azeotropic phase.

-

-

Workup & Purification:

-

Quench: Cool to 80°C and pour the mixture into 5 volumes of water. (Sulfolane is water-soluble).[3][6]

-

Filtration: Filter the precipitated solid.[7] This crude solid contains Product + Unreacted SM + Inorganic Salts.

-

Wash 1 (Salts): Wash cake with hot water to remove KF/KCl.

-

Wash 2 (Hydrolysis Impurities): Wash cake with 5% NaOH solution .

-

Visual Check: The filtrate may turn red/purple (removed hydroxy-impurities).

-

-

Final Purification: Recrystallize from Glacial Acetic Acid or Toluene .

-

Visualizations

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the competition between the desired Fluorination, Hydrolysis (Water), and Amination (Solvent breakdown).

Caption: Competitive reaction pathways in anthraquinone fluorination. Red paths indicate failure modes caused by moisture or improper solvent selection.

Diagram 2: Optimization Logic Flow

A decision tree for troubleshooting incomplete conversion or low purity.

Caption: Troubleshooting logic flow for diagnosing specific impurity profiles and yield losses.

Data Summary

Table 1: Solvent Suitability for Anthraquinone Halex Reactions

| Solvent | Boiling Point (°C) | Thermal Stability | Risk Factor | Recommendation |

| Sulfolane | 285°C | High | Low | Preferred. Stable, high solubility for KF. |

| Nitrobenzene | 210°C | High | Moderate (Toxic) | Good alternative, easy to wash out. |

| DMSO | 189°C | Moderate | High (Explosive >190°C) | Use only for lower temp reactions (<160°C). |

| DMF | 153°C | Low | High (Decomposes) | Avoid. Generates amine impurities. |

Table 2: Impurity Profiles

| Impurity | Appearance | Origin | Removal Method |

| 1-Hydroxyanthraquinone | Red/Purple Solid | Hydrolysis (Water) | Wash with 5% NaOH (becomes soluble phenolate).[8] |

| 1-Aminoanthraquinone | Red Needles | Amination (Ammonia/DMF) | Difficult. Requires chromatography or recrystallization. |

| Anthraquinone | Yellow Solid | Reductive Dehalogenation | Oxidative workup (rarely needed). |

References

-

Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(11), 1804–1821. Link

-

Siegemund, G., et al. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[9] Link

-

Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[9] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[9] Journal of the American Chemical Society, 78(23), 6034–6037. Link

-

Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and active fluorinating agent. Chemical Communications, (12), 1141-1142. (Demonstrates surface area importance). Link

-

Pliego, J. R. (2026).[2] Potassium Fluoride Activation for the Nucleophilic Fluorination Reaction Using 18-crown-6. ResearchGate. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium fluoride - Wikipedia [en.wikipedia.org]

- 4. Potassium Fluoride | FK | CID 522689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]

- 7. US3907836A - Process for purifying anthraquinone - Google Patents [patents.google.com]

- 8. 1-Chloro anthraquinone synthesis - chemicalbook [chemicalbook.com]

- 9. Halex process - Wikipedia [en.wikipedia.org]

Technical Support Center: Thermal Degradation Analysis of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone

Welcome to the technical support center for the thermal degradation analysis of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is curated to ensure scientific integrity and is based on established principles of thermal analysis and the known chemistry of related fluorinated and quinone-containing molecules.

Introduction to the Thermal Stability of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone is a polyhalogenated aromatic compound with a molecular formula of C₁₄H₄F₄O₄ and a molecular weight of 312.17 g/mol [1][2][3]. Its structure, featuring a rigid anthraquinone core, electron-withdrawing fluorine atoms, and electron-donating hydroxyl groups, suggests a compound with relatively high thermal stability. However, the interplay of these functional groups can also lead to complex degradation pathways. Understanding the thermal behavior of this molecule is crucial for applications in drug development, materials science, and other areas where it may be subjected to elevated temperatures.

This guide will walk you through the common questions and challenges encountered during the thermal analysis of this compound, with a focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary thermal analysis techniques I should use to study the degradation of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone?

A1: The two most fundamental and informative techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[4][5].

-

TGA will provide quantitative information about the mass loss of the sample as a function of temperature. This is essential for determining the onset of decomposition, the different stages of degradation, and the overall thermal stability.

-

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for identifying melting points, phase transitions, and the enthalpy of decomposition (whether the degradation is exothermic or endothermic)[6][7][8].

For a more in-depth analysis, coupling TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) can be invaluable for identifying the gaseous products evolved during degradation[9].

Q2: What is the expected thermal stability of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone based on its structure?

A2: While specific data for this compound is not widely published, we can infer its stability from its structural features. The anthraquinone nucleus is a very stable aromatic system. The four fluorine atoms are expected to enhance thermal stability due to the high strength of the C-F bond. However, the hydroxyl groups can be a point of initial degradation, potentially through dehydration or other reactions. The overall stability will be a balance of these factors. Based on similar polyhalogenated and hydroxylated aromatic compounds, decomposition is likely to begin at temperatures above 250-300°C.

Thermogravimetric Analysis (TGA) Questions

Q3: I am seeing a multi-step degradation in my TGA curve. What could be the cause?

A3: A multi-step degradation profile is common for complex molecules like this. Each step in the TGA curve corresponds to a distinct mass loss event. For 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone, these steps could represent:

-

Initial, smaller mass loss: This could be due to the loss of adsorbed water or residual solvent, especially if the sample is not properly dried. This is typically observed below 150°C.

-

First major degradation step: This might correspond to the loss of the hydroxyl groups as water or other small molecules.

-

Subsequent degradation steps: These would likely involve the breakdown of the fluorinated aromatic rings, which would occur at higher temperatures. The cleavage of the C-F and C-C bonds within the aromatic structure would contribute to these later mass losses.

Q4: My TGA results are not reproducible. What are the common causes of this?

A4: Lack of reproducibility in TGA measurements can stem from several factors:

-

Sample Preparation: Ensure your sample is homogenous. Small differences in crystallinity or particle size can affect the heat transfer and degradation kinetics.

-

Heating Rate: A faster heating rate can shift the decomposition temperatures to higher values. Always use the same heating rate for comparable results. A rate of 10 °C/min is a good starting point[10][11].

-

Atmosphere: The purge gas (e.g., nitrogen, air) significantly impacts the degradation pathway. Decomposition in an inert atmosphere (nitrogen) will likely differ from that in an oxidative atmosphere (air). Ensure a consistent and stable gas flow rate.

-

Sample Mass: Using a consistent sample mass (typically 3-5 mg) is important. Larger masses can lead to thermal gradients within the sample[11].

-

Crucible Type: The material of the sample pan (e.g., aluminum, platinum, ceramic) can sometimes have a catalytic effect on the decomposition. Use the same type of crucible for all experiments.

Differential Scanning Calorimetry (DSC) Questions

Q5: What should I expect to see in the DSC thermogram of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone?

A5: The DSC thermogram can reveal several thermal events:

-

Endothermic Peak (Melting): You will likely observe a sharp endothermic peak corresponding to the melting of the compound. This will occur before the onset of significant decomposition.

-

Exothermic Peaks (Decomposition): The thermal degradation of organic molecules is often an exothermic process. Therefore, you may see one or more exothermic peaks in the temperature range where mass loss is observed in the TGA. The shape and number of these peaks will correspond to the complexity of the decomposition process.

-

Glass Transition: If the sample is amorphous or semi-crystalline, you might observe a subtle step-change in the baseline, which corresponds to the glass transition temperature (Tg)[6].

Q6: My DSC peak for decomposition is very broad. What does this indicate?

A6: A broad decomposition peak in a DSC thermogram often suggests that the degradation is a complex process occurring over a wide temperature range. This could be due to multiple, overlapping decomposition reactions. It can also be influenced by experimental factors such as a high heating rate or a large sample size.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Unexpected mass loss at low temperatures (< 150°C) in TGA. | 1. Presence of adsorbed water or residual solvent. 2. The compound itself is volatile or sublimes. | 1. Dry the sample under vacuum at a moderate temperature (e.g., 80°C) before analysis. 2. Run a TGA-MS analysis to identify the species being lost. If it is the compound itself, this indicates sublimation. |

| TGA curve shows a gradual, sloping mass loss instead of distinct steps. | 1. The decomposition involves a series of overlapping reactions. 2. Poor heat transfer within the sample. | 1. Use a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of the degradation steps. 2. Use a smaller sample mass and ensure it is spread thinly at the bottom of the crucible. |

| No distinct melting peak is observed in DSC before decomposition. | 1. The compound decomposes before it melts. 2. The melting and decomposition events overlap. | 1. This is a characteristic property of the material. Report the decomposition temperature as the primary thermal event. 2. Use a faster heating rate to try and separate the melting and decomposition peaks. However, be aware this can also shift the decomposition to a higher temperature. |

| Baseline drift in DSC or TGA. | 1. Instrument not properly equilibrated. 2. Buoyancy effects in TGA. 3. Changes in the heat capacity of the sample. | 1. Ensure the instrument has had sufficient time to stabilize at the starting temperature. 2. Perform a baseline subtraction using a blank run (an empty crucible). 3. This is expected, especially around thermal events. |

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 3-5 mg of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone into a tared TGA crucible (platinum or ceramic is recommended for high temperatures)[11].

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere[11].

-

-

Temperature Program:

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures of each degradation step.

-

Protocol 2: Standard Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to a temperature just beyond the final decomposition point observed in TGA (e.g., 600°C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic and exothermic peaks.

-

Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHfus).

-

Determine the peak temperatures of decomposition and the enthalpy of decomposition (ΔHdecomp).

-

Visualizing Experimental Workflows and Potential Degradation Pathways

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone.

Hypothesized Initial Degradation Steps

The degradation of halogenated quinones can be complex, potentially involving radical mechanisms[12][13][14]. The presence of hydroxyl groups adds another layer of reactivity.

Caption: Hypothesized initial degradation pathways for 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone under thermal stress.

References

-

Mechanism of metal-independent decomposition of organic hydroperoxides and formation of alkoxyl radicals by halogenated quinones. PNAS. [Link]

-

Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

-

Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]

-

Metal-independent decomposition of hydroperoxides by halogenated quinones: Detection and identification of a quinone ketoxy radical. PMC. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

-

Metal-independent decomposition of hydroperoxides by halogenated quinones: detection and identification of a quinone ketoxy radical. PubMed. [Link]

-

Detoxifying carcinogenic polyhalogenated quinones by hydroxamic acids via an unusual double Lossen rearrangement mechanism. PMC. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

-

Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC. [Link]

-

deoxycytidine by Halogenated Quinoid Carcinogens and Hydrogen Peroxide via a Metal-independent Mechanism. NIH. [Link]

-

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone. PubChem. [Link]

-

A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+. PMC. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. ResearchGate. [Link]

-

1,4,5,8-TETRAHYDROXYANTHRAQUINONE. LookChem. [Link]

-

Characterization of an anthraquinone fluor from the bioluminescent, pelagic polychaete Tomopteris. PMC. [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]

-

1,4,5,8-Tetrahydroxy Anthraquinone. ChemBK. [Link]

-

Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii. PMC. [Link]

-

Note on the Thermal Degradation of Polytetrafluoroethylene as a First-Order Reaction. PMC. [Link]

-

Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]

-

Bacterial degradation of anthraquinone dyes. PubMed. [Link]

-

On the thermal degradation of anthocyanidins: cyanidin. RSC Publishing. [Link]

-

Note on the Thermal Degradation of Polytetrafluoroethylene as a First-Order Reaction. J-STAGE. [Link]

-

Low temperature UV cross-linked fluorinated polyurethane for organic thin film transistors. Journal of Materials Chemistry C (RSC Publishing). [Link]

-

Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. [Link]

Sources

- 1. 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | C14H4F4O4 | CID 3527267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-TETRAFLUORO-5,8-DIHYDROXYANTHRAQUINONE | 102822-05-9 [m.chemicalbook.com]

- 3. 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | CAS 102822-05-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 9. mdpi.com [mdpi.com]

- 10. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pnas.org [pnas.org]

- 13. Metal-independent decomposition of hydroperoxides by halogenated quinones: Detection and identification of a quinone ketoxy radical - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal-independent decomposition of hydroperoxides by halogenated quinones: detection and identification of a quinone ketoxy radical - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparing reactivity of tetrafluoro vs tetrachloro anthraquinones

Reactivity Comparison Guide: Tetrafluoro- vs. Tetrachloro-Anthraquinones

Executive Summary

In the synthesis of bioactive anthraquinones (e.g., mitoxantrone analogues, kinase inhibitors), the choice between 1,2,3,4-tetrafluoroanthraquinone (TFAQ) and 1,2,3,4-tetrachloroanthraquinone (TCAQ) is a critical decision point that dictates synthetic strategy, condition severity, and regiochemical outcome.

While both scaffolds offer four potential sites for nucleophilic aromatic substitution (

-

TFAQ acts as a "activated" electrophile, permitting rapid, mild, and highly regioselective substitutions, ideal for late-stage drug functionalization.

-

TCAQ acts as a "dormant" electrophile, requiring high thermal energy or metal catalysis (Ullmann-type) to react, making it better suited as a robust starting material for bulk industrial precursors.

Mechanistic Insight: The Fluorine Acceleration Effect

To understand the operational differences, one must look at the transition state of the

The Meisenheimer Complex Stabilization

The rate-determining step in

-